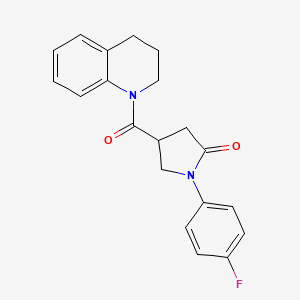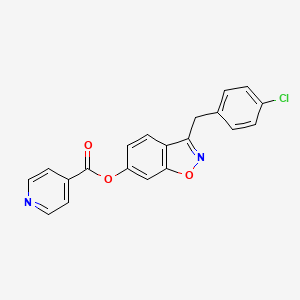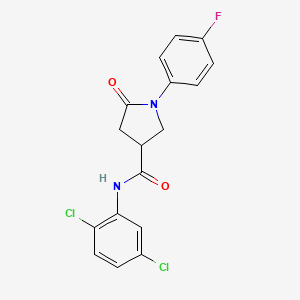![molecular formula C21H25NO6 B11160552 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine](/img/structure/B11160552.png)
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromen ring system with a norleucine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the chromen ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.
Introduction of the norleucine moiety: This step involves the coupling of the chromen derivative with norleucine using a coupling reagent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:
Oxidation: The chromen ring system can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the chromen ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chromen ring or the norleucine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced chromen derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. The chromen ring system may interact with enzymes or receptors, modulating their activity. The norleucine moiety could play a role in enhancing the compound’s binding affinity or specificity .
Comparison with Similar Compounds
Similar Compounds
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid: This compound shares a similar chromen ring system but lacks the norleucine moiety.
Methyl ((7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)acetate: Similar structure with a methyl ester group instead of the norleucine moiety.
Ethyl ((7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)acetate: Similar structure with an ethyl ester group.
Uniqueness
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine is unique due to the presence of the norleucine moiety, which may confer distinct biological activity and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H25NO6 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H25NO6/c1-3-4-8-15(20(24)25)22-18(23)11-27-16-9-12(2)10-17-19(16)13-6-5-7-14(13)21(26)28-17/h9-10,15H,3-8,11H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
FTGIVXSPVFBEPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


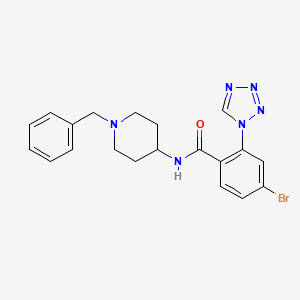

![N-(4-methylphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160489.png)
![N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160492.png)
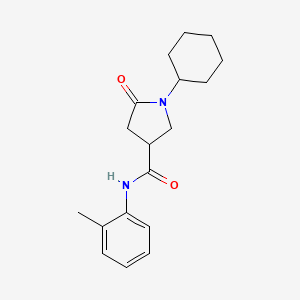
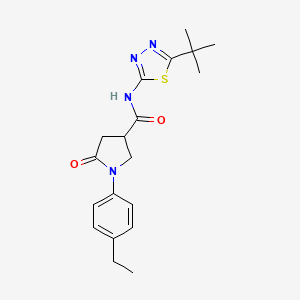
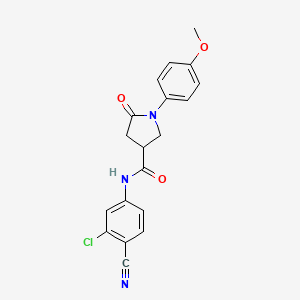
![ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11160522.png)
![2-[(4-methylphenyl)sulfonyl]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11160528.png)
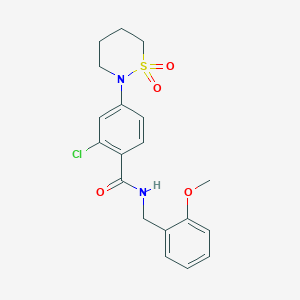
![ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B11160535.png)
